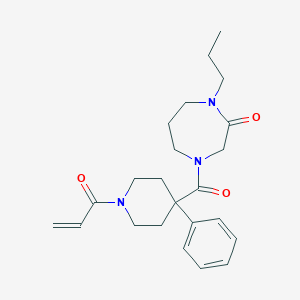
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one, also known as PPDC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. PPDC belongs to the class of diazepanone compounds and has been found to have various biochemical and physiological effects.
作用机制
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effect of GABA on the central nervous system. This results in an anxiolytic effect, reducing anxiety and stress. This compound has also been found to increase the release of dopamine in the brain, which can enhance mood and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce anxiety and stress in animal models, and has been found to have an anxiolytic effect in humans. This compound has also been found to enhance mood and motivation, and has been studied for its potential applications in the treatment of depression and addiction.
实验室实验的优点和局限性
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. This compound has a high affinity for the GABA-A receptor, making it a useful tool for investigating the role of the receptor in various neurological disorders. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its long-term effects have not been fully studied. This compound also has a complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one research. This compound has potential applications in the treatment of anxiety, depression, and addiction, and further studies are needed to investigate its efficacy in these areas. This compound may also have applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Future research may also focus on the development of new this compound analogs with improved efficacy and reduced side effects.
Conclusion:
This compound is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have an affinity for the GABA-A receptor and dopamine, and has been used in studies to investigate the role of these neurotransmitters in various neurological disorders. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications in the treatment of neurological disorders.
合成方法
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one can be synthesized through a multi-step process involving the condensation of piperidine-4-carboxylic acid, propargyl bromide, and benzaldehyde. The resulting product is then reacted with propylamine and a diazepanone precursor to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and stress. This compound has also been found to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. This compound has been used in studies to investigate the role of the GABA-A receptor and dopamine in various neurological disorders, including anxiety, depression, and addiction.
属性
IUPAC Name |
4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-13-24-14-8-15-26(18-21(24)28)22(29)23(19-9-6-5-7-10-19)11-16-25(17-12-23)20(27)4-2/h4-7,9-10H,2-3,8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFWXSMQUUCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


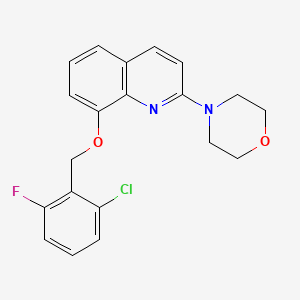
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)
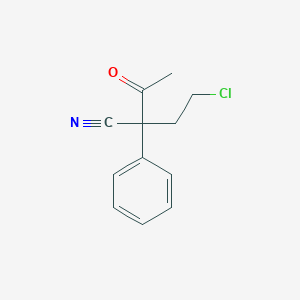
![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)
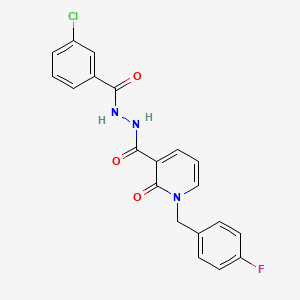
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)

![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)
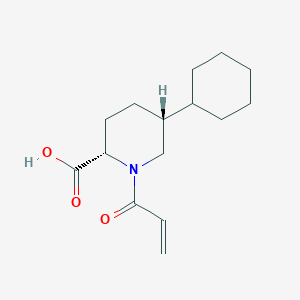
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
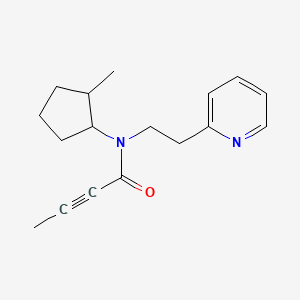
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)